molecular formula C9H10BrCl2NO3S B2904265 2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide CAS No. 2380183-00-4

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2904265
CAS No.: 2380183-00-4
M. Wt: 363.05
InChI Key: MTGPDZRGSDCOBX-UHFFFAOYSA-N
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Description

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrCl2NO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide typically involves the bromination and chlorination of a benzenesulfonamide precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamide derivatives, while oxidation and reduction reactions can produce different sulfonamide compounds.

Scientific Research Applications

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the sulfonamide group, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This combination of substituents can provide distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl2NO3S/c1-16-3-2-13-17(14,15)9-5-8(12)7(11)4-6(9)10/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGPDZRGSDCOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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